

Performance of DM21 on the LMGB35 Benchmark: A Comparative Analysis

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Compound of Interest

Compound Name: DM21

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A recent deep learning model, **DM21**, developed by Google DeepMind, has demonstrated competitive performance in quantum chemistry benchmarks. This guide provides a comparative analysis of the mean absolute error (MAE) of **DM21** on the LMGB35 benchmark against established density functional theory (DFT) functionals, offering insights for researchers, scientists, and drug development professionals.

The **DM21** model, a neural network-based exchange-correlation functional, has been evaluated on the Large Main Group Benchmark for Bond Lengths (LMGB35), a benchmark designed to assess the accuracy of computational methods in predicting molecular geometries. This analysis places the performance of **DM21** in context with two widely used DFT functionals: PBE0, a hybrid functional, and SCAN, a meta-GGA functional.

Performance Comparison on the LMGB35 Benchmark

The following table summarizes the mean absolute error (MAE) of **DM21**, PBE0, and SCAN on the LMGB35 benchmark for both bond lengths and energies. Lower MAE values indicate higher accuracy.

Metric	DM21	PBE0	SCAN
Bond Length MAE (pm) with 6-31G(d,p) basis set	0.843	0.803	0.795
Bond Length MAE (pm) with def2-TZVP basis set	0.625	0.948	0.595
Energy MAE (kcal/mol) with cc- pVQZ basis set	2.151	3.757	3.978

Data sourced from a 2025 study on the applicability of modern DFT functionals.

The data reveals that for bond length prediction, the performance of **DM21** is comparable to that of PBE0 and SCAN. With the 6-31G(d,p) basis set, SCAN shows the lowest MAE, closely followed by PBE0 and then **DM21**. However, when employing the larger def2-TZVP basis set, **DM21**'s accuracy in predicting bond lengths improves, surpassing PBE0 and performing on par with SCAN.

In the prediction of molecular energies, **DM21** exhibits a notable advantage over both PBE0 and SCAN, demonstrating a significantly lower MAE. This suggests that while all three functionals provide reasonable accuracy for geometry optimization, **DM21** may offer superior performance for applications where precise energy calculations are critical.

Experimental Protocols

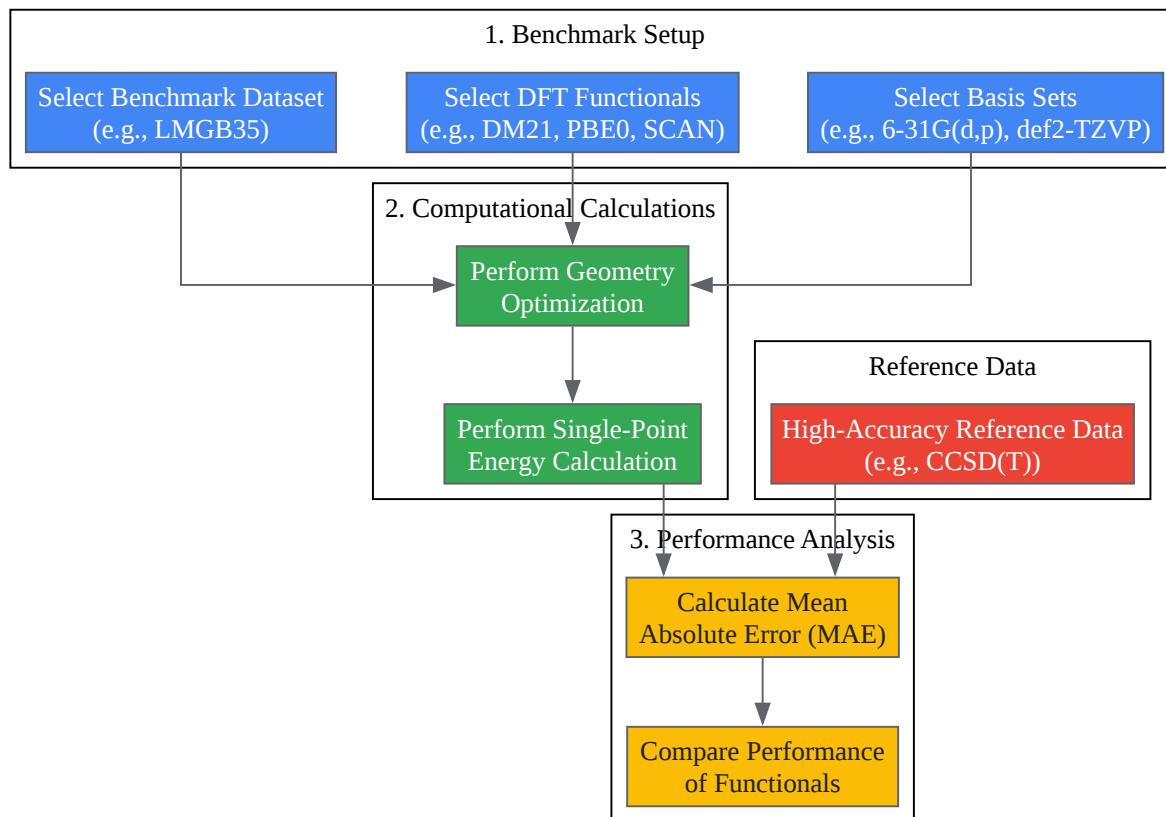
The performance evaluation of the **DM21**, PBE0, and SCAN functionals on the LMGB35 benchmark was conducted using the following computational methodology:

- **Benchmark Dataset:** The LMGB35 benchmark dataset was used, which comprises a collection of molecules for which high-accuracy reference bond lengths are available.
- **Geometry Optimization:** Molecular geometries were optimized using each of the DFT functionals (**DM21**, PBE0, and SCAN).

- **Basis Sets:** Two different basis sets were employed for the geometry optimization calculations:
 - 6-31G(d,p)
 - def2-TZVP
- **Energy Calculations:** Single-point energy calculations were performed using the cc-pVQZ basis set on the optimized geometries.
- **Reference Method:** The reference values for geometry optimization were obtained from high-level coupled-cluster singles and doubles with perturbative triples (CCSD(T)) calculations, which is considered a gold standard in quantum chemistry for its high accuracy.
- **Error Calculation:** The mean absolute error (MAE) was calculated by comparing the bond lengths and energies predicted by each functional against the reference values.

Benchmarking Workflow

The following diagram illustrates the general workflow for benchmarking the performance of DFT functionals like **DM21**.

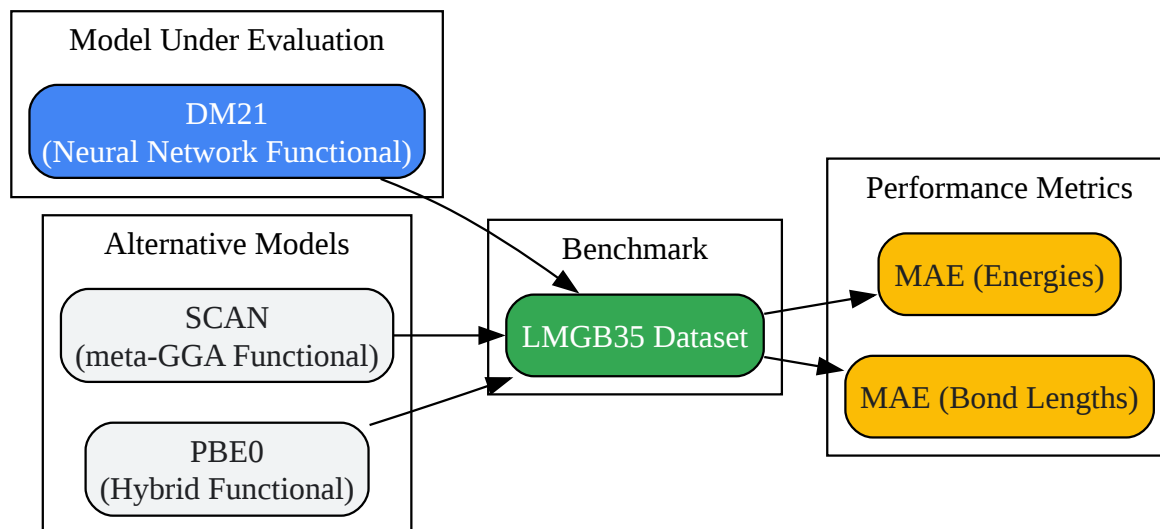


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Caption: General workflow for benchmarking DFT functionals.

Logical Relationship of Evaluation Components

The evaluation of a new computational model like **DM21** involves a structured comparison against established methods on a standardized benchmark. The logical flow of this process is depicted below.



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Caption: Logical relationship of evaluation components.

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